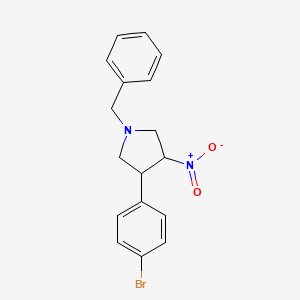

1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine

Description

Properties

IUPAC Name |

1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O2/c18-15-8-6-14(7-9-15)16-11-19(12-17(16)20(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILNFOQIYDOAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrrolidine Ring

The pyrrolidine core is generally constructed through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids. Common synthetic strategies include:

- Intramolecular cyclization of γ-aminoalkyl halides or related intermediates to form the five-membered ring.

- 1,3-Dipolar cycloaddition or ring-closing reactions that form the pyrrolidine ring with the desired substitution pattern.

Introduction of the Benzyl Group

The benzyl substituent at the nitrogen (N-1 position) is introduced via nucleophilic substitution reactions:

- N-alkylation of the pyrrolidine nitrogen using benzyl halides (e.g., benzyl bromide or chloride) under basic conditions.

- Careful control of reaction conditions (solvent, base, temperature) is required to avoid over-alkylation or side reactions.

This step ensures the N-benzylation critical for the compound's chemical and biological properties.

Incorporation of the 4-Bromophenyl Group

The 4-bromophenyl substituent at the 3-position of the pyrrolidine ring is typically installed through:

- Electrophilic aromatic substitution on a preformed pyrrolidine intermediate, or

- Cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling, where a bromophenyl boronic acid or bromide is coupled with a suitable pyrrolidine precursor bearing a leaving group.

Catalysts such as palladium complexes are often employed to facilitate these cross-couplings, enhancing yield and selectivity.

Nitration to Introduce the Nitro Group

The nitro group at the 4-position is introduced through nitration reactions, which usually involve:

- Treatment with a nitrating mixture of nitric acid and sulfuric acid under controlled temperature to avoid over-nitration or decomposition.

- Alternative milder nitration methods may be used to improve selectivity and yield.

This step is crucial to install the electron-withdrawing nitro group, affecting the compound’s reactivity and biological activity.

Optimization and Catalysis

Industrial and advanced laboratory syntheses optimize these steps by:

- Using catalysts (e.g., copper, palladium complexes) to improve reaction rates and selectivity.

- Employing protecting groups to control regio- and stereochemistry.

- Utilizing microwave-assisted synthesis and sealed tube reactions to enhance yields and reduce reaction times.

- Applying electrochemical methods for selective functional group transformations, as seen in recent research on N-nitroso compounds leading to nitrogen-containing heterocycles, which could inspire alternative routes for nitro or related substitutions.

Data Table: Summary of Preparation Steps and Conditions

| Step | Reaction Type | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| Pyrrolidine ring formation | Intramolecular cyclization | γ-Aminoalkyl halides, base, solvent | Sets stereochemistry, ring closure |

| Benzyl group introduction | N-alkylation | Benzyl bromide/chloride, base (e.g., K2CO3), solvent | Requires controlled conditions to avoid side reactions |

| 4-Bromophenyl group addition | Cross-coupling (Suzuki/Buchwald-Hartwig) | Pd catalyst, boronic acid or bromide, base, solvent | High selectivity with Pd catalysts |

| Nitration | Electrophilic aromatic substitution | HNO3/H2SO4 mixture, low temperature | Controlled nitration to avoid overreaction |

| Optimization techniques | Catalysis, microwave, electrochemical | Pd or Cu catalysts, microwave heating, electrochemical cells | Enhances yield, selectivity, and reaction speed |

Research Findings and Notes

- Recent studies highlight the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) for installing aryl groups on nitrogen-containing heterocycles with high efficiency and purity, which is applicable to introducing the 4-bromophenyl substituent on pyrrolidine derivatives.

- Electrochemical methods have emerged as innovative approaches for selective nitrogen functionalization, which may be adapted for nitro group introduction or ring modifications.

- Careful control of reaction parameters such as temperature, solvent, and reagent stoichiometry is critical to achieving the desired stereochemistry and substitution pattern without side reactions or decomposition.

- Industrial synthesis often involves process optimization to maximize yield and purity, including the use of non-toxic catalysts and greener solvents.

Chemical Reactions Analysis

1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new substituted products.

Scientific Research Applications

1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral ligand in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl and benzyl groups can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Key Example : N-(4-Bromophenyl)maleimide (IC₅₀ = 4.37 μM) and its halogenated analogs (Table 1).

| Compound | Substituent (Position) | IC₅₀ (μM) | Key Feature |

|---|---|---|---|

| N-(4-Fluorophenyl)maleimide | F (para) | 5.18 | High electronegativity |

| N-(4-Chlorophenyl)maleimide | Cl (para) | 7.24 | Moderate steric bulk |

| N-(4-Bromophenyl)maleimide | Br (para) | 4.37 | Polarizability, halogen bonding |

| N-(4-Iodophenyl)maleimide | I (para) | 4.34 | Steric hindrance, heavy atom |

Despite varying halogen sizes (F to I), inhibitory potency against monoacylglycerol lipase (MGL) remains consistent (4.34–7.24 μM), indicating minimal steric or electronic dependence in this scaffold . The bromine in 1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine may similarly enhance binding via halogen bonding without drastic activity shifts compared to fluoro or iodo analogs.

Substituent Effects on Heterocyclic Cores

- Benzyl vs. This substitution decreases aromatic interactions, altering solubility and crystallinity.

- Nitro Group Positioning : In 9-(4-(4-bromophenyl)-1,3-dithiol-yloxy)-9H-xanthene (B1), the absence of a nitro group shifts vibrational modes (FTIR C=C at 1688 cm⁻¹ vs. C=S disappearance), highlighting nitro’s role in electronic modulation .

Conformational Differences in Five-Membered Rings

- Pyrrolidine vs. Piperidine: Piperidine derivatives (e.g., 1-benzyl-4-phenylamino-4-piperidinecarboxamide) exhibit less puckering due to their six-membered ring, reducing steric strain compared to pyrrolidine’s five-membered core .

- Puckering Analysis : Cremer-Pople parameters for this compound would show distinct amplitude (q) and phase (φ) values compared to planar or minimally puckered analogs, affecting ligand-receptor binding .

Functional Implications

- Material Science : The compound’s crystallinity and halogen bonding make it a candidate for supramolecular assemblies, akin to hydrogen-bonded networks in Etter’s framework .

Biological Activity

1-Benzyl-3-(4-bromophenyl)-4-nitropyrrolidine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and research findings, supported by data tables and case studies.

- Molecular Formula : C16H17BrN2O2

- Molecular Weight : 365.22 g/mol

- CAS Number : 1823434-00-9

Structure

The compound features a pyrrolidine ring substituted with a benzyl group and a 4-bromophenyl moiety, as well as a nitro group, which may influence its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structural components may facilitate binding through hydrophobic interactions and hydrogen bonding.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antimicrobial Activity : Studies have shown that derivatives of nitropyrrolidine compounds can possess antimicrobial properties, suggesting potential applications in treating bacterial infections.

- Antitumor Activity : Preliminary investigations suggest that the compound could inhibit the proliferation of certain cancer cell lines, indicating potential use in oncology.

- Neuroactive Properties : Given its structural similarity to known psychoactive compounds, there is interest in exploring its effects on neurotransmitter systems.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at certain concentrations. |

| Study 2 | Evaluated antitumor effects on human cancer cell lines. The compound showed cytotoxicity with IC50 values indicating effective doses. |

| Study 3 | Assessed neuroactivity through receptor binding assays, revealing potential modulation of dopamine receptors. |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the pyrrolidine ring via cyclization reactions.

- Introduction of the benzyl and bromophenyl substituents through electrophilic aromatic substitution.

- Nitro group introduction via nitration reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, and how can purity (>95%) be ensured?

- Methodological Answer : Use multi-step nucleophilic substitution and nitro-group introduction under controlled conditions (e.g., inert atmosphere, 0–6°C storage for intermediates ). Purity validation requires HPLC with UV detection (λ = 254 nm) and cross-referencing with standards like 4-bromophenylacetic acid (NIST-certified data ). For intermediates, monitor melting points (e.g., 105–106°C for 1-(4-bromophenyl)pyrrolidine ).

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer : Combine H/C NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm for bromophenyl groups ) and FT-IR (C-Br stretch ~550 cm, nitro-group absorption ~1520 cm). High-resolution mass spectrometry (HRMS) is essential for molecular ion validation (expected [M+H]: calculated via exact mass tools ).

Q. How can researchers mitigate instability of the nitro group during storage?

- Methodological Answer : Store under nitrogen at –20°C in amber vials. Pre-screen degradation using accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring .

Advanced Research Questions

Q. How can computational methods predict reactivity or regioselectivity in derivatives of this compound?

- Methodological Answer : Apply density functional theory (DFT) to model transition states for bromophenyl substitution or nitro-group reduction. ICReDD’s quantum chemical reaction path search algorithms can identify energy barriers and optimize conditions (e.g., solvent polarity effects ). Validate predictions with kinetic studies (e.g., Arrhenius plots for competing pathways).

Q. What strategies resolve contradictions in catalytic reduction data (e.g., unexpected byproducts)?

- Methodological Answer : Use factorial design to test variables (catalyst loading, temperature, solvent) and identify interactions. For Pd/C vs. Raney Ni systems, analyze hydrogenation profiles via in-situ FT-IR or GC-MS. Cross-reference with analogous compounds like 4-nitrophenyl ethers to isolate nitro-group-specific behavior .

Q. How do steric effects from the benzyl group influence conformational dynamics?

- Methodological Answer : Perform molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to model pyrrolidine ring puckering. Compare with X-ray crystallography data of similar compounds (e.g., 4-bromobenzoylpiperidine derivatives ). Experimental validation via NOESY NMR can detect spatial proximity between benzyl and bromophenyl groups.

Q. What advanced separation techniques purify enantiomers or diastereomers of this compound?

- Methodological Answer : Use chiral stationary phases (CSPs) in preparative HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). For diastereomers, optimize solvent gradients in reverse-phase systems. Validate enantiomeric excess (ee) via polarimetry or chiral GC .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer : Implement statistical process control (SPC) with control charts for critical parameters (e.g., reaction time, pH). Use Design of Experiments (DoE) to identify latent variables (e.g., trace moisture in reagents ).

Q. What protocols ensure cross-lab reproducibility of spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.